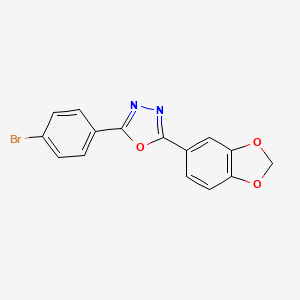

![molecular formula C18H19N3OS B5571440 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-phenylthiourea](/img/structure/B5571440.png)

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-phenylthiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-phenylthiourea and related compounds involves cyclization reactions and the use of specific reagents to introduce the thiourea functionality. For instance, similar compounds have been synthesized by cyclization of 1-(2-(1H-indol-3-yl)ethyl)-3-phenylthiourea with 2-bromoacetophenone, demonstrating the flexibility in synthesizing indole-containing thiourea derivatives (Kumbhare et al., 2013).

Molecular Structure Analysis

Molecular structure analyses of thioureas reveal planar conformations and stabilization through intramolecular hydrogen bonds. The crystal structure of similar thiourea derivatives, such as N-ethoxycarbonyl-N′-o-methoxyphenylthiourea, exhibits planar molecules in the monoclinic space group, with intramolecular hydrogen bonds enhancing stability (Su et al., 2006).

Chemical Reactions and Properties

Thioureas are reactive towards alkylation, cyclization, and substitution reactions. They can participate in the formation of S-(ethoxycarbonylmethyl) derivatives when reacted with ethyl chloroacetate, illustrating the chemical versatility of thioureas (Avetisyan & Galstyan, 2019). Additionally, the presence of methoxy and phenyl groups in these compounds can influence their reactivity and interaction with other molecules.

Physical Properties Analysis

The physical properties of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-phenylthiourea, such as solubility, melting point, and crystal structure, are determined by its molecular structure. The planar structure and presence of hydrogen bonding significantly influence its physical characteristics, as seen in related compounds where specific crystallographic parameters and solubility properties have been detailed (Su et al., 2006).

Applications De Recherche Scientifique

Antiparkinsonian Activity

A series of urea and thiourea derivatives, including compounds related to N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-phenylthiourea, have been synthesized and evaluated for their potential antiparkinsonian effects. These compounds have shown significant activity in reducing haloperidol-induced catalepsy in mice, suggesting their potential in treating Parkinson's disease. Some of these derivatives also exhibit neuroprotective properties, highlighting their potential in drug design for neurological conditions (Azam, Alkskas, & Ahmed, 2009).

Antimicrobial Properties

Novel 2-(1H-indol-3-yl)ethylthiourea derivatives have demonstrated broad antimicrobial activity against various bacterial and fungal strains. This includes significant inhibitory effects against Gram-positive cocci, Gram-negative rods, and a wide range of viruses, including HIV-1. The broad-spectrum antimicrobial and antiviral activities of these compounds suggest their potential in developing new therapeutic agents for infectious diseases (Sanna et al., 2018).

Pharmacological Investigations

Further pharmacological studies on thiourea derivatives have focused on their anti-inflammatory, analgesic, and nitric oxide releasing properties. These compounds, particularly those with specific structural modifications, have shown promising results in reducing gastrointestinal toxicity typically associated with non-steroidal anti-inflammatory drugs (NSAIDs). This makes them potential candidates for safer anti-inflammatory medications (Bhandari et al., 2010).

Propriétés

IUPAC Name |

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS/c1-22-15-7-8-17-16(11-15)13(12-20-17)9-10-19-18(23)21-14-5-3-2-4-6-14/h2-8,11-12,20H,9-10H2,1H3,(H2,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYULGFLSEJBQHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCNC(=S)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-phenylthiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-tert-butylphenoxy)acetyl]-beta-alanine](/img/structure/B5571361.png)

![2-[(4-methylbenzyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B5571371.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B5571383.png)

![1,3,7-trimethyl-8-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5571396.png)

![1-[(2S)-2-amino-2-phenylacetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5571399.png)

![(1S*,5R*)-6-(2-methoxyethyl)-3-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571406.png)

![8-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571420.png)

![3-(1-methylbutyl)-8-[3-(2-oxopyridin-1(2H)-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571426.png)

![3-methyl-1-[2-(2-naphthyloxy)propanoyl]piperidine](/img/structure/B5571432.png)

![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5571446.png)

![({4-methyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5571447.png)